Cholest-5-ene-2a,3b-diol, 4,4-dimethyl-(7CI,8CI)
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Overview
Description
Cholest-5-ene-2a,3b-diol, 4,4-dimethyl-(7CI,8CI) is a steroidal compound with the following chemical formula:
C29H50O
. It belongs to the cholestane family and features a hydroxyl group at positions 2a and 3b. The compound’s unique structure makes it an intriguing subject for scientific exploration.Preparation Methods
Synthetic Routes::
Cholesterol Oxidation:
Industrial Production:
Chemical Reactions Analysis
Cholest-5-ene-2a,3b-diol undergoes various reactions:
Oxidation: It can be oxidized to form cholest-5-en-3-one.
Reduction: Reduction of the ketone group yields cholest-5-en-3-ol.
Substitution: Substituent modifications occur at various positions.
Common Reagents: Lead tetraacetate (for oxidation), reducing agents (for reduction).
Major Products: Cholest-5-en-3-one and cholest-5-en-3-ol.
Scientific Research Applications
Cholest-5-ene-2a,3b-diol finds applications in:
Chemistry: As a precursor for synthesizing other steroidal compounds.
Biology: Studying lipid metabolism and membrane structure.
Medicine: Investigating cholesterol metabolism and potential therapeutic targets.
Industry: Used in the production of steroids and hormones.
Mechanism of Action
The compound’s effects are multifaceted:
Molecular Targets: Receptors involved in lipid homeostasis.
Pathways: Regulation of cholesterol biosynthesis and transport.
Comparison with Similar Compounds
- Cholest-5-ene-2a,3b-diol stands out due to its unique hydroxyl group positions.
- Similar Compounds: Cholesterol, cholestane derivatives, and other sterols.
Properties
Molecular Formula |
C29H50O2 |
---|---|
Molecular Weight |
430.7 g/mol |
IUPAC Name |
(2R,3R,8S,9S,10R,13R,14S,17R)-4,4,10,13-tetramethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-2,3-diol |
InChI |
InChI=1S/C29H50O2/c1-18(2)9-8-10-19(3)21-12-13-22-20-11-14-25-27(4,5)26(31)24(30)17-29(25,7)23(20)15-16-28(21,22)6/h14,18-24,26,30-31H,8-13,15-17H2,1-7H3/t19-,20+,21-,22+,23+,24-,26+,28-,29-/m1/s1 |
InChI Key |
SZCVRLGCLWLWDF-UYFPVADESA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(C[C@H]([C@@H](C4(C)C)O)O)C)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CC(C(C4(C)C)O)O)C)C |
Origin of Product |
United States |
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